1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-11-6-7-15(8-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSOCSKBQKZORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Urea Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the amine would be derived from the tetrazole intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, potentially altering its electronic properties.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted chlorophenyl derivatives.
Oxidation Products: Oxidized forms of the tetrazole ring.
Hydrolysis Products: Amine and isocyanate derivatives from the breakdown of the urea linkage.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Materials Science: Its unique structure may be explored for use in the development of novel polymers or as a building block in supramolecular chemistry.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Biochemical Research: It can be used as a probe to study biochemical pathways involving tetrazole and urea functionalities.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.
Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The tetrazole ring could mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.
Comparison with Similar Compounds
Physicochemical Properties and Hypothetical Data
Based on structural analogues:
| Property | Target Compound (Hypothetical) | Closest Analogue (, Compound 4) |
|---|---|---|
| Molecular Weight | ~420–440 g/mol | 319.75 g/mol |
| Melting Point | 170–190°C (estimated) | 166–168°C |
| LogP | ~3.5 (estimated) | ~2.8 |
Rationale : The 3,4-dimethylphenyl group increases logP compared to unsubstituted phenyl analogues, aligning with trends in lipophilicity enhancements .
Biological Activity
1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and has a complex structure that includes a chlorophenyl moiety and a tetrazole ring. The presence of these functional groups contributes to its biological properties.
The biological activity of 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The tetrazole ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens.
- Anticancer Properties : Some studies have shown that derivatives of tetrazole compounds can induce apoptosis in cancer cells. The chlorophenyl group may play a role in modulating the compound's interaction with cellular targets involved in cancer progression.
Biological Activity Data
| Activity Type | Target | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | Bacteria/Fungi | Effective against several strains | |
| Anticancer | Various cancer cells | Induces apoptosis | |
| Enzyme Inhibition | CA-III | Significant inhibition |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of tetrazole derivatives, it was found that compounds similar to 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea showed promising results against various fungal strains. The study demonstrated that at specific concentrations, the compound reduced fungal viability significantly, indicating potential for use in antifungal therapies .
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the anticancer properties of tetrazole-containing compounds. The results indicated that treatment with these compounds led to apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, suggesting that similar mechanisms may be at play for 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds with tetrazole rings can exhibit anticancer properties. The specific interactions of 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea with cancer cell lines are under investigation to determine its efficacy as an anticancer agent .
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory effects in preliminary studies. The mechanism may involve the modulation of inflammatory pathways, which could provide therapeutic benefits in conditions characterized by chronic inflammation .
- Antimicrobial Properties : Given the structural similarities with other known antimicrobial agents, this compound is being explored for its ability to inhibit bacterial growth. Its effectiveness against various strains of bacteria is being evaluated in laboratory settings .
Biochemical Research Applications
- Urease Inhibition : Urease is an enzyme linked to several health issues, including kidney stones and urinary tract infections. Compounds similar to 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea are being studied for their potential as urease inhibitors, which could lead to new treatments for these conditions .
- Enzyme Modulation Studies : The compound's interactions with various enzymes are being investigated to understand its biochemical pathways better. This includes studies on its effect on enzyme kinetics and inhibition profiles, which are crucial for drug development .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of tetrazole-containing compounds similar to 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea on human cancer cell lines. The findings suggested significant cytotoxicity against breast and lung cancer cells, indicating the compound's potential as a lead structure for developing new anticancer therapies .
Case Study 2: Urease Inhibition
Another research effort focused on synthesizing derivatives of urea and evaluating their urease inhibitory activity. The results demonstrated that certain modifications to the urea structure enhanced inhibitory potency, suggesting that 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea could be optimized further for therapeutic use against urease-related disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions:
Chlorination of aniline derivatives to introduce the 3-chlorophenyl group .
Tetrazole ring formation via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to generate the 3,4-dimethylphenyl-tetrazole moiety .
Urea linkage formation by reacting an isocyanate intermediate with the tetrazole-containing amine.
Optimization:
- Use Pd/C catalysts for hydrogenation steps to improve yields .
- Employ continuous flow synthesis for scalable and reproducible reactions .
- Monitor purity via HPLC with UV detection (λ = 254 nm) .
Q. How can the structural integrity of this compound be confirmed experimentally?
Answer:
- Spectroscopic Analysis:
- 1H/13C NMR: Verify substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm; tetrazole methyl groups at δ 2.1–2.3 ppm) .
- HRMS: Confirm molecular formula (e.g., [M+H]+ calculated for C21H20ClN7O: 446.1494) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the urea and tetrazole groups .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
Answer:
- Antifungal Activity: Test against Candida albicans using broth microdilution (MIC range: 2–64 µg/mL) .
- Anticancer Screening: Assess cytotoxicity via MTT assay on HeLa or MCF-7 cell lines (IC50 calculations) .
- Enzyme Inhibition: Evaluate binding to COX-2 or kinases (e.g., EGFR) using fluorescence polarization assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the tetrazole or urea groups) affect bioactivity?
Answer:
- Substituent Impact:
- 3,4-Dimethylphenyl vs. Fluorophenyl: Increased lipophilicity enhances membrane permeability but may reduce solubility .
- Chlorophenyl Position: 3-Chloro substitution shows higher antifungal activity than 2- or 4-chloro analogs (ΔMIC = 8–16 µg/mL) .
- Methodology:
- Use QSAR models to predict activity changes with substituent electronegativity or steric bulk .
- Compare IC50 values in kinase inhibition assays for analogs with morpholinyl vs. cyclopropyl groups .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
- Reproducibility Checks:
- Validate assay conditions (e.g., pH, serum content) to rule out false negatives .
- Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .
- Mechanistic Studies:
- Use siRNA knockdown to confirm if antifungal activity is mediated by ergosterol biosynthesis inhibition .
- Perform thermal shift assays to verify direct binding to suspected enzyme targets .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction:
- Use SwissADME to predict logP (optimal range: 2–4) and CYP450 inhibition risks .
- Molinspiration calculates polar surface area (<140 Ų) for blood-brain barrier permeability .
- Docking Studies:
- AutoDock Vina models interactions with COX-2 (PDB ID: 5IKT) to prioritize substituents enhancing binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Answer:
- Scalability Issues:
- Tetrazole cycloaddition requires strict temperature control (±2°C) to avoid byproducts .
- Column chromatography is replaced with recrystallization (solvent: ethyl acetate/hexane) for industrial-scale purity .
- Analytical QC:
- Implement inline FTIR to monitor urea linkage formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
